

Aldoxycarb: A Technical Guide to its Systemic Insecticidal and Nematicidal Action

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldoxycarb, the sulfone metabolite of aldicarb, is a potent systemic insecticide and nematicide belonging to the carbamate chemical family.[1][2] This technical guide provides an in-depth overview of **aldoxycarb**'s chemical and physical properties, its mechanism of action as a cholinesterase inhibitor, and its toxicological and environmental fate profiles. Detailed experimental protocols for its synthesis, acetylcholinesterase inhibition assays, and residue analysis are provided to support further research and development. The document also includes visualizations of key pathways and workflows to facilitate a comprehensive understanding of **aldoxycarb**'s role in pest management.

Chemical and Physical Properties

Aldoxycarb is a white crystalline powder with a slightly sulfurous odor.[2] It is characterized by its high solubility in water, which contributes to its systemic activity in plants.[1] Key chemical and physical properties are summarized in the table below.



Property	Value	Reference(s)
Chemical Name	2-methyl-2- (methylsulfonyl)propanal O- [(methylamino)carbonyl]oxime	[3]
Common Name	Aldoxycarb, Aldicarb sulfone	[1][2]
CAS Number	1646-88-4	[2]
Molecular Formula	C7H14N2O4S	[3]
Molecular Weight	222.26 g/mol	[3]
Physical State	Crystalline powder at 20°C	[2]
Color	White	[2]
Odor	Slightly sulfurous	[2]
Melting Point	140-142°C	[2]
Vapor Pressure	9×10^{-5} mm Hg at 25° C	[2]
Density	1.35 g/cm³ at 20°C	[2]
Water Solubility	10 g/L (25°C)	[4]
pH (in solution)	3-6	[2]

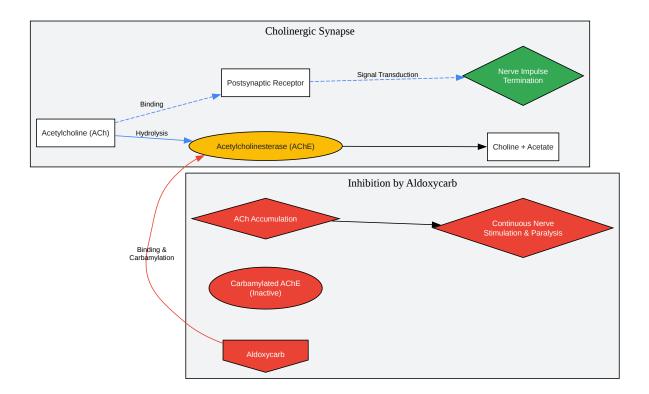
Mechanism of Action: Acetylcholinesterase Inhibition

Aldoxycarb's primary mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme.[3] AChE is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).

As a carbamate insecticide, **aldoxycarb** acts as a reversible inhibitor of AChE.[3] The carbamoyl group of **aldoxycarb** binds to the serine hydroxyl group in the active site of the AChE enzyme, forming a carbamylated enzyme complex. This carbamylation prevents ACh from binding and being hydrolyzed. The accumulation of ACh in the synaptic cleft leads to



continuous stimulation of cholinergic receptors, resulting in hyper-excitation of the nervous system, paralysis, and ultimately, the death of the target insect or nematode.[5]



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Caption: Signaling pathway of acetylcholinesterase (AChE) and its inhibition by aldoxycarb.

Efficacy as a Systemic Insecticide and Nematicide







Aldoxycarb's systemic nature allows it to be absorbed by the plant and translocated to various tissues, providing protection against a range of sucking and chewing insects and plant-parasitic nematodes. While specific quantitative efficacy data (e.g., LC50, LD50) for a broad range of pests is not readily available in the reviewed literature, studies have demonstrated its effectiveness. For instance, field trials have shown significant reductions in populations of Radopholus and Helicotylenchus nematodes in banana plantations.[6]

Toxicology Profile

Aldoxycarb exhibits high acute toxicity to mammals. The following table summarizes key toxicological data.



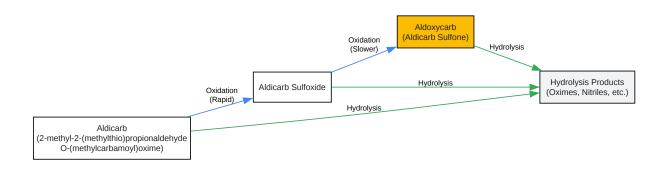
Test	Species	Route	Value	Toxicity Category	Reference(s
Acute Oral LD50	Rat	Oral	21.4 mg/kg	1	[2]
Acute Dermal LD50	Rabbit	Dermal	1000 mg/kg	II	[2]
Acute Inhalation LC50	Rat	Inhalation	0.209 mg/L	II	[2]
Primary Dermal Irritation	Rabbit	Dermal	No irritation	III	[2]
Primary Eye Irritation	Rabbit	Eye	No irritation	IV	[2]
Avian Oral LD50	Mallard Duck	Oral	33.5 mg/kg	-	[2]
Avian Dietary LC50	Bobwhite Quail	Dietary	5,706 ppm	-	[2]
Freshwater Fish LC50 (96h)	Rainbow Trout	-	42.0 ppm	-	[2]
Freshwater Fish LC50 (96h)	Bluegill Sunfish	-	53.0 ppm	-	[2]
Freshwater Invertebrate EC50 (48h)	Daphnia	-	0.176 ppb	-	[2]

Studies have shown that **aldoxycarb** is not carcinogenic, mutagenic, or teratogenic at the doses tested.[2]



Environmental Fate and Metabolism

Aldoxycarb is a known metabolite of the insecticide aldicarb, formed through the oxidation of the thio-moiety.[2][7]



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Caption: Metabolic pathway of aldicarb to **aldoxycarb** and subsequent degradation.

In soil and water, **aldoxycarb**'s stability is pH-dependent; it is stable under acidic and neutral conditions but hydrolyzes rapidly in alkaline environments.[2] It has a half-life of 2-4 weeks in sandy loam soils and is considered to have the potential to leach into groundwater due to its mobility in certain soil types.[2]

Experimental Protocols Synthesis of Aldoxycarb (Aldicarb Sulfone)

This protocol describes the oxidation of aldicarb to **aldoxycarb**.

Materials:

- 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime (Aldicarb)
- · Methylene chloride
- 88% aqueous solution of formic acid



- 30% aqueous hydrogen peroxide
- Concentrated sulfuric acid
- · Cold water

Procedure:

- To a mixture of 30 grams of aldicarb in 70 grams of methylene chloride, add 15 grams of an 88% aqueous solution of formic acid.
- Add 56 grams of a 30% aqueous hydrogen peroxide solution over a period of 15-20 minutes.
 The reaction temperature will rise to approximately 40°C.
- After the peroxide addition, add 6.0 grams of concentrated sulfuric acid dropwise, maintaining the temperature at 40°C.
- Stir the mixture for an additional 2.5 hours at 40-45°C.
- Remove 60-70 grams of the methylene chloride solvent by evaporation under reduced pressure.
- Cool the mixture to 5°C and filter the solid product.
- Wash the solid product with 25-30 grams of cold water and dry to a constant weight to obtain aldoxycarb.[8]

Acetylcholinesterase Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of a compound on acetylcholinesterase.

Materials:

- Acetylcholinesterase (AChE) enzyme solution
- Acetylthiocholine iodide (ATCI) substrate solution
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

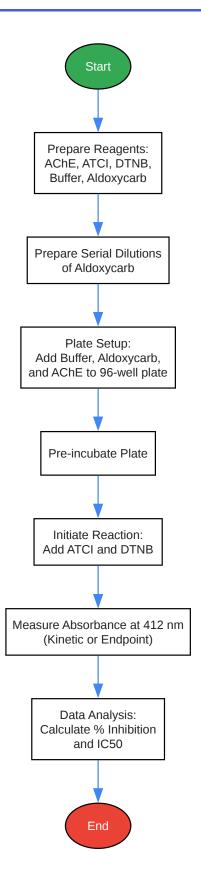


- Phosphate buffer (pH 8.0)
- Aldoxycarb (or other test inhibitor) solution
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of the **aldoxycarb** solution in phosphate buffer.
- In a 96-well plate, add the phosphate buffer, **aldoxycarb** dilutions, and AChE enzyme solution to the respective wells. Include a control with no inhibitor.
- Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the reaction by adding the ATCI substrate and DTNB solution to all wells.
- Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
- Calculate the percentage of inhibition for each **aldoxycarb** concentration and determine the IC50 value.





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Caption: Experimental workflow for an acetylcholinesterase (AChE) inhibition assay.



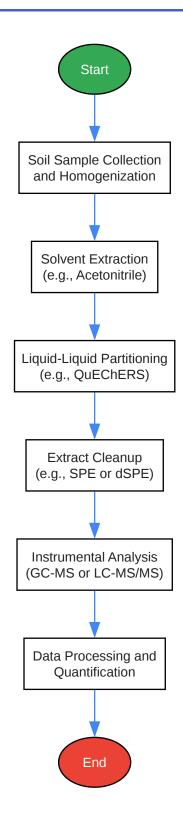
Residue Analysis in Soil (General Workflow)

This workflow outlines the general steps for determining **aldoxycarb** residues in soil samples using chromatographic methods.

Procedure:

- Sample Collection and Preparation: Collect representative soil samples and homogenize them.
- Extraction: Extract the soil sample with an appropriate solvent, such as acetonitrile, often assisted by sonication or mechanical shaking.
- Partitioning: Partition the extract with a salt solution (e.g., using the QuEChERS method) to separate the organic and aqueous phases.
- Cleanup: Further purify the extract using solid-phase extraction (SPE) or dispersive SPE (dSPE) to remove interfering matrix components.
- Analysis: Analyze the final extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification of aldoxycarb.





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Caption: General workflow for pesticide residue analysis in soil.

Conclusion



Aldoxycarb is a highly effective systemic insecticide and nematicide with a well-understood mechanism of action. Its high mammalian toxicity and potential for groundwater contamination necessitate careful handling and application. The information and protocols provided in this guide offer a comprehensive technical resource for researchers and professionals working with this compound. Further research to generate more extensive quantitative efficacy data against a wider array of pests would be beneficial for optimizing its use in integrated pest management programs.

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